5-Chloro-1,6-dimethyl-1H-indole

Metabolic stability Drug metabolism CYP450

Researchers requiring a 5-chloro-N1-methylindole scaffold with unsubstituted C2/C3 positions for diversification often encounter supply gaps for this specific substitution pattern. 5-Chloro-1,6-dimethyl-1H-indole (CAS 1780783-03-0) solves this by providing a fragment-sized (MW 179.64) core with blocked metabolic soft spots (C5-Cl, N1-Me). Key outcomes: Enables electrophilic or cross-coupling functionalization inaccessible with 2,3-dimethyl analogs; Predicted cLogP ~2.89-3.04 supports BBB-penetrant design; Chlorine heavy atom aids X-ray crystallography for FBDD. Bulk and research quantities available.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B11912360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,6-dimethyl-1H-indole
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2C)C=C1Cl
InChIInChI=1S/C10H10ClN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3
InChIKeyIBFCZFQDIPRLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,6-dimethyl-1H-indole: Properties and Procurement


5-Chloro-1,6-dimethyl-1H-indole (CAS: 1780783-03-0) is a heterocyclic organic compound with the molecular formula C10H10ClN and a molecular weight of 179.64 g/mol [1]. It belongs to the indole family, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyrrole ring. The compound features a chlorine atom at the 5-position and methyl groups at the 1- and 6-positions, a substitution pattern that distinguishes it from simpler halogenated or alkylated indoles . Indoles represent a privileged scaffold in drug discovery due to their ubiquity in bioactive natural products and FDA-approved pharmaceuticals [2]. The specific substitution pattern of 5-Chloro-1,6-dimethyl-1H-indole imparts distinct electronic and steric properties that may influence its suitability as a synthetic intermediate or building block relative to more common indole analogs.

5-Chloro-1,6-dimethyl-1H-indole: Key Differences from Other Indoles


Indole derivatives with distinct substitution patterns exhibit markedly different physicochemical properties, biological target engagement profiles, and synthetic utility. The 5-chloro-1,6-dimethyl substitution pattern on the indole core is not trivially interchangeable with unsubstituted indole, 5-chloroindole, 1-methylindole, or other positional isomers. The chlorine atom at C5 introduces a polarizable halogen capable of engaging in halogen bonding with protein targets while simultaneously blocking a common metabolic soft spot (C5 hydroxylation), potentially enhancing metabolic stability relative to unsubstituted or C5-unprotected analogs . The N1-methyl group eliminates the hydrogen-bond donor capacity of the indole NH, altering solubility and target binding modes, while the C6-methyl group introduces steric bulk that can modulate binding site complementarity . These combined modifications may render 5-Chloro-1,6-dimethyl-1H-indole uniquely suited for specific synthetic transformations or structure-activity relationship (SAR) exploration where simpler indole scaffolds would yield fundamentally different outcomes [1].

5-Chloro-1,6-dimethyl-1H-indole: Comparative Evidence vs. Analogs


Metabolic Stability: C5-Chloro Blocks CYP450 Oxidation

In indole-containing compounds, the C5 position is a known metabolic soft spot for CYP450-mediated aromatic hydroxylation. Substitution at C5 with chlorine blocks this oxidation pathway. A review of 5-chloro-substituted oxoindole scaffolds indicates that 5-chloro substitution is 'supposed to show enhanced metabolic stability' compared to unsubstituted analogs, a strategy 'commonly used in medicinal chemistry, for example, Pfizer's Carprofen' [1]. While direct microsomal stability data for 5-Chloro-1,6-dimethyl-1H-indole is not available in public literature, class-level inference based on the well-established metabolic fate of indoles supports the prediction that C5-chlorination confers protection against oxidative metabolism at this position relative to unsubstituted indole or 1,6-dimethylindole [2].

Metabolic stability Drug metabolism CYP450 Halogen substitution

Low Molecular Weight Advantage for Passive Permeability

5-Chloro-1,6-dimethyl-1H-indole has a molecular weight of 179.64 Da, placing it well below Lipinski's Rule of Five cutoff of 500 Da and within an optimal range for passive membrane permeability [1]. In contrast, bis-indole scaffolds and indole dimers, which are also explored as kinase inhibitors and anticancer agents, typically exceed 300-400 Da. For example, substituted indole dimer compounds disclosed in US Patent 11,998,537 B2 possess molecular weights significantly higher due to the dimeric architecture [2]. The lower molecular weight of 5-Chloro-1,6-dimethyl-1H-indole may facilitate superior passive permeability and enhanced ligand efficiency metrics, offering a more fragment-like starting point for medicinal chemistry optimization compared to larger, pre-elaborated bis-indole scaffolds [3].

Passive permeability Lipinski's Rule of Five Drug-likeness Molecular weight

N1-Methylation Eliminates Hydrogen-Bond Donor

5-Chloro-1,6-dimethyl-1H-indole features an N1-methyl group that eliminates the indole NH hydrogen-bond donor capacity present in unsubstituted indole, 5-chloroindole, and 6-methylindole . This modification is expected to alter the compound's solubility profile and target binding interactions. The N1-methyl group increases lipophilicity (predicted LogP for the compound class is approximately 2.89-3.04) compared to unsubstituted indole (LogP ~2.14), which may enhance membrane permeability but reduce aqueous solubility [1]. In CB1 receptor binding studies of chloroindole analogues, indole N-alkyl substitution patterns were shown to significantly modulate activity, with N-methyl versus N-H analogs exhibiting different binding affinities and functional outcomes [2].

Hydrogen bonding Physicochemical properties SAR Solubility

Positional Isomerism: 1,6-Dimethyl vs. 2,3-Dimethyl Scaffold

5-Chloro-1,6-dimethyl-1H-indole (CAS 1780783-03-0) is a specific positional isomer that differs fundamentally from 5-chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5) in the placement of methyl substituents . The 1,6-dimethyl substitution pattern places methyl groups on the pyrrole nitrogen and the benzene ring C6 position, whereas the 2,3-dimethyl pattern places both methyl groups on the pyrrole ring. This isomerism produces compounds with distinct chemical reactivity profiles: the C2 and C3 positions in 5-Chloro-1,6-dimethyl-1H-indole remain unsubstituted and available for further functionalization via electrophilic substitution or metal-catalyzed cross-coupling reactions . In contrast, 5-chloro-2,3-dimethyl-1H-indole has blocked C2/C3 positions, restricting synthetic transformations at these sites. Patent literature confirms that substituted indoles with different methylation patterns are treated as distinct chemical entities requiring separate synthetic routes and exhibiting different pharmacological profiles .

Positional isomerism Scaffold diversity Synthetic intermediate Structure-activity relationship

C6-Methyl Steric Effect vs. 5-Chloro-1-methylindole

5-Chloro-1,6-dimethyl-1H-indole contains an additional C6-methyl group compared to 5-chloro-1-methylindole. This C6-methyl substituent introduces steric bulk adjacent to the C5-chloro and C7-hydrogen positions of the benzene ring. In SAR studies of chloroindole analogues binding to CB1 receptors, chlorination at position 6 of the indole core (along with position 2 and 7 chlorination) largely retained binding affinities relative to non-chlorinated parent compounds, whereas chlorination at positions 4 and 5 reduced binding affinity [1]. This suggests that C6 substitution, while not directly investigated for the 5-chloro-1,6-dimethyl pattern in this study, occupies a region of the indole scaffold that is more tolerant to substitution than the C4/C5 positions for CB1 receptor interactions. The additional C6-methyl group in 5-Chloro-1,6-dimethyl-1H-indole provides a distinct steric and electronic environment that may confer differential target selectivity compared to 5-chloro-1-methylindole lacking this substituent .

Steric effects Scaffold diversity Target selectivity SAR exploration

5-Chloro-1,6-dimethyl-1H-indole: Key Application Scenarios


Kinase Inhibitor Scaffold Optimization

5-Chloro-1,6-dimethyl-1H-indole may serve as a core scaffold for developing kinase inhibitors targeting EGFR, BRAF, or related oncogenic kinases. The 5-chloro-indole motif has been investigated in numerous derivatives as potent inhibitors of protein kinases critical in cancer progression . The N1-methyl and C6-methyl substitution pattern, combined with C5-chlorination, provides a differentiated vector set for exploring structure-activity relationships where unsubstituted or singly substituted indoles fail to achieve optimal binding site complementarity. The C5-chloro substituent may simultaneously enhance metabolic stability by blocking CYP450-mediated hydroxylation at this position, a known metabolic liability in indole-based kinase inhibitors [1].

Fragment-Based Discovery and Ligand Efficiency

With a molecular weight of 179.64 Da, 5-Chloro-1,6-dimethyl-1H-indole is well-suited as a fragment hit for fragment-based drug discovery (FBDD) campaigns . Its low molecular weight compared to pre-elaborated bis-indole scaffolds (>300-400 Da) offers superior ligand efficiency metrics and greater capacity for subsequent molecular growth without violating Lipinski's Rule of Five [1]. The chlorine atom provides a heavy atom for X-ray crystallography detection, while the N1-methyl group eliminates a hydrogen-bond donor that could otherwise confound binding mode interpretation or reduce permeability.

CNS-Penetrant Lead Compound Design

The N1-methylation of 5-Chloro-1,6-dimethyl-1H-indole eliminates the indole NH hydrogen-bond donor, increasing lipophilicity (predicted cLogP ~2.89-3.04) relative to unsubstituted indole . This physicochemical shift, combined with the low molecular weight (179.64 Da), positions 5-Chloro-1,6-dimethyl-1H-indole as an advantageous scaffold for designing blood-brain barrier (BBB)-penetrant compounds. Reduced hydrogen-bond donor count is a well-established determinant of enhanced CNS penetration, and indole-based scaffolds have been explored as ligands for serotonin receptors and other CNS targets [1].

C2/C3-Functionalizable Intermediate for Heterocyclic Synthesis

5-Chloro-1,6-dimethyl-1H-indole retains unsubstituted C2 and C3 positions, enabling further functionalization via electrophilic substitution, Vilsmeier-Haack formylation, or transition metal-catalyzed cross-coupling reactions . This contrasts with 5-chloro-2,3-dimethyl-1H-indole, where C2/C3 methylation blocks these reactive sites. Researchers requiring a 5-chloro-N1-methylated indole building block with available C2/C3 positions for late-stage diversification should select 5-Chloro-1,6-dimethyl-1H-indole rather than the 2,3-dimethyl positional isomer to enable synthetic flexibility [1].

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